2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-imidazol-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWKPYQUABASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598788 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158020-84-9 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reactions
The most widely reported method involves the nucleophilic displacement of a leaving group on a pyridine precursor by imidazole. A representative procedure involves treating 2-chloropyridine-4-carbonitrile with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours, achieving yields of 65–78%.
Reaction Conditions Table
| Parameter | Details |
|---|---|
| Substrate | 2-Chloropyridine-4-carbonitrile |
| Nucleophile | 1H-Imidazole |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 18 hours |
| Yield | 72% |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 4-cyanopyridine-2-boronic acid and 1H-imidazole-1-boronic acid has been explored under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in a tetrahydrofuran/water mixture, this method affords the target compound in 58–65% yield. While this approach avoids harsh conditions, the cost of boronic acid precursors limits its industrial applicability.
Reaction Mechanism and Kinetics
Mechanistic Insights
The nucleophilic substitution pathway proceeds via a two-step mechanism:
-
Deprotonation : The base abstracts a proton from imidazole, generating a nucleophilic imidazolide ion.
-
Displacement : The imidazolide ion attacks the electron-deficient C2 position of 2-chloropyridine-4-carbonitrile, displacing chloride.
Density functional theory (DFT) calculations indicate that the rate-determining step is the nucleophilic attack, with an activation energy barrier of 25.3 kcal/mol.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reactions. A protocol involving 2-chloropyridine-4-carbonitrile, imidazole, and triethylamine in acetonitrile under 100 W microwave irradiation for 30 minutes achieves 85% yield, representing a 15% improvement over conventional heating.
Optimization Strategies
Solvent Effects
Solvent screening reveals that high dielectric constant solvents (ε > 30) enhance reaction rates:
-
DMF : 72% yield
-
DMSO : 68% yield
-
Acetonitrile : 65% yield
Polar solvents stabilize the transition state by solvating the departing chloride ion.
Catalytic Additives
The addition of 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yield to 81% by facilitating ion pair separation.
Purification and Characterization
Purification Techniques
Crude product is typically purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) or recrystallization from ethanol/water (3:1). The latter method affords crystals suitable for X-ray diffraction, as demonstrated by the resolved structure of an analogous imidazole-pyridine derivative.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.0 Hz, 1H), 8.25 (s, 1H), 7.95 (d, J = 5.0 Hz, 1H), 7.55 (s, 1H), 7.40 (s, 1H).
-
IR (KBr): ν 2230 cm⁻¹ (C≡N), 1590 cm⁻¹ (C=N).
-
MS (EI): m/z 170 [M⁺].
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses:
| Component | Cost per kg (USD) |
|---|---|
| 2-Chloropyridine-4-carbonitrile | 320 |
| 1H-Imidazole | 150 |
Microwave-assisted methods reduce energy costs by 40% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-pyridine carboxylic acids, while reduction can produce corresponding amines.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of compounds related to 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile. For instance, Jain et al. synthesized derivatives that were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their findings indicated that specific derivatives exhibited significant antibacterial activity compared to established antibiotics like Norfloxacin .
Summary of Antibacterial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1a | S. aureus | High |
| 1b | E. coli | Moderate |
| 4h | P. aeruginosa | Very High |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. For example, Yurttas et al. developed a series of imidazole-containing compounds and assessed their cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results demonstrated that certain derivatives had IC50 values indicating potent antitumor activity, outperforming cisplatin in some cases .
Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 20g | C6 | 15.67 ± 2.52 |
| 20g | HepG2 | 58.33 ± 2.89 |
| Cisplatin | C6 | 23.0 ± 1.73 |
| Cisplatin | HepG2 | 46.67 ± 7.64 |
BRAF Inhibition
Another significant application of compounds related to this compound is their role as BRAF inhibitors, which are particularly relevant in melanoma treatment. Research has shown that imidazole derivatives can inhibit mutant BRAF activity effectively, suggesting their potential as therapeutic agents for melanoma . The structure-activity relationship (SAR) studies have led to the identification of compounds with nanomolar activity against BRAF mutations.
Summary of BRAF Inhibition Studies
| Compound ID | Activity Type | IC50 Value (nM) |
|---|---|---|
| 1a | Mutant BRAF Inhibition | <10 |
| 1j | ERK Activation Inhibition | <20 |
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, which is crucial for its role in enzyme inhibition. The pyridine ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds, identified from authoritative sources, share structural motifs with 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile but exhibit distinct substituents or fused ring systems:
Physicochemical and Functional Comparisons
- Lipophilicity and Solubility: The fused benzimidazole derivative (442572-96-5) has higher molecular weight and lipophilicity due to its isopentyl and methyl groups, likely reducing aqueous solubility compared to the target compound .
Electronic Effects :
- Biological Relevance: The benzimidazole derivative’s fused ring system may mimic purine or adenine scaffolds, suggesting utility in targeting nucleotide-binding proteins .
Biological Activity
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly due to the presence of both imidazole and pyridine rings in its structure. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of Biological Activity
The compound is part of a larger class of imidazole-containing compounds known for their diverse biological activities, which include:
- Antibacterial
- Antifungal
- Antiviral
- Anti-inflammatory
- Antitumor
- Antidiabetic
These activities are attributed to the compound's ability to interact with various biological targets, influencing multiple biochemical pathways.
The biological effects of this compound can be summarized as follows:
- Target Interactions : The imidazole and pyridine moieties allow the compound to interact with enzymes and receptors, leading to inhibition or modulation of specific biochemical pathways.
- Solubility and Bioavailability : The compound's high solubility in polar solvents enhances its bioavailability, which is crucial for its pharmacological effectiveness.
- Biochemical Pathways : It has been shown to affect pathways related to inflammation and microbial resistance, making it a candidate for treating infections and inflammatory diseases .
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
Antifungal Activity
The compound has also shown promising antifungal activity:
- In vitro studies indicated effective inhibition against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.01 to 0.05 mg/mL .
Antiviral Properties
Recent investigations highlighted the antiviral potential of this compound:
- It has demonstrated activity against various viral strains, including those responsible for respiratory infections. In particular, it showed a reduction in viral load in infected cell lines by up to 60% at specific concentrations .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antimicrobial Efficacy :
- In Vivo Studies :
- Combination Therapies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(1H-imidazol-2-yl)pyridine | Moderate antibacterial | Different position of imidazole group |
| 2-(1H-imidazol-4-yl)pyridine | Antifungal | Variations in ring substitutions |
| 2-(1H-imidazol-5-yl)pyridine | Limited activity | Structural differences affecting potency |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
